molecular formula C13H20N2 B1456268 1-Ethyl-3-(2-methylphenyl)piperazine CAS No. 1248907-56-3

1-Ethyl-3-(2-methylphenyl)piperazine

Cat. No.: B1456268
CAS No.: 1248907-56-3
M. Wt: 204.31 g/mol
InChI Key: WJGQXEDWHZUMFG-UHFFFAOYSA-N
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Description

1-Ethyl-3-(2-methylphenyl)piperazine is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. The piperazine moiety is a privileged structure frequently found in bioactive molecules and FDA-approved drugs . Piperazine-containing compounds are widely utilized in research for their versatile roles, which can include optimizing the pharmacokinetic properties of a molecule or serving as a scaffold to position key pharmacophoric groups for interaction with biological targets . Piperazine derivatives are commonly investigated as key synthetic intermediates and core structural elements in the development of receptor modulators and kinase inhibitors . Synthetic methods for incorporating complex piperazines like this one are an active area of research in both discovery and process chemistry. This product, 1-Ethyl-3-(2-methylphenyl)piperazine, is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling and use all appropriate personal protective equipment.

Properties

IUPAC Name

1-ethyl-3-(2-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-3-15-9-8-14-13(10-15)12-7-5-4-6-11(12)2/h4-7,13-14H,3,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGQXEDWHZUMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 3-(2-methylphenyl)piperazine

A common approach to prepare N-ethyl substituted phenylpiperazines involves the selective alkylation of the piperazine nitrogen with ethyl halides under controlled conditions. This method is analogous to methylation procedures reported for 1-methyl-3-phenylpiperazine, where alkylation is performed using alkyl iodides or bromides in polar aprotic solvents such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP), often at temperatures below 25°C to prevent over-alkylation or side reactions.

  • Reaction Example:
    3-(2-methylphenyl)piperazine + ethyl iodide → 1-ethyl-3-(2-methylphenyl)piperazine

  • Key Conditions:

    • Solvent: DMF or NMP
    • Temperature: 0–25°C
    • Molar ratio: 1:1 to 1:1.1 (piperazine:ethyl halide)
    • Reaction time: 1–2 hours
    • Base: Sometimes a mild base like sodium bicarbonate is used to neutralize generated acid

This method requires careful control to avoid dialkylation or N-alkylation at undesired positions.

Cyclization via Imine Formation and Reduction

An innovative method involves the condensation of substituted haloamines with aromatic aldehydes to form imine intermediates, followed by cyclization and reduction to yield substituted piperazines. This method was shown effective for N-methyl-3-phenylpiperazine and can be adapted for ethyl substitution by using ethyl-substituted haloamines.

Step Reaction Conditions Notes
1 Condensation of 2-chloroethylamine with 2-methylbenzaldehyde Stoichiometric ratio, room temperature Forms imine tautomer intermediate
2 Cyclization with ethyl-substituted haloamine (e.g., 1-chloro-N-ethylmethanamine) Stirring at mild temperature Forms tetrahydropyrazine intermediate
3 Reduction with sodium borohydride or similar hydride reducing agent Room temperature, aqueous or alcoholic medium Converts intermediate to 1-ethyl-3-(2-methylphenyl)piperazine

This route avoids the use of hazardous reagents like lithium aluminum hydride and hydrogenation catalysts, making it more suitable for industrial scale-up.

Ring-Opening and Ring-Closing Strategy Using Epoxides

A related approach for preparing phenylpiperazine derivatives involves ring-opening of styrene oxide with substituted ethanolamines, followed by chlorination and cyclization steps. Although this is described for 1-methyl-3-phenylpiperazine, it can be adapted for 2-methylphenyl derivatives.

Step Reaction Conditions Outcome
1 Reaction of styrene oxide with N-ethyl-2-methylethanolamine Toluene, 40–100°C Ring-opening to form chlorohydrin intermediate
2 Treatment with thionyl chloride 0–45°C Formation of N-(2-chloroethyl)-N-ethyl-2-chloro-2-(2-methylphenyl)ethylamine hydrochloride
3 Cyclization with p-toluenesulfonamide and NaOH in DMF 80 ± 5°C Formation of N-ethyl-4-p-toluenesulfonyl-3-(2-methylphenyl)piperazine
4 Acidic desulfonylation and recrystallization Concentrated HCl, neutralization Final 1-ethyl-3-(2-methylphenyl)piperazine

This method offers high purity and yield but involves multiple steps and use of chlorinating agents.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Industrial Suitability
Direct N-alkylation with ethyl halide Simple, straightforward, uses common reagents Risk of over-alkylation and side products Moderate; requires careful control
Imine formation, cyclization, and reduction Avoids hazardous hydride reagents, good selectivity Multi-step, requires careful stoichiometry High; safer and scalable
Epoxide ring-opening and cyclization High purity, well-established intermediates Multiple steps, use of thionyl chloride Moderate; complex but high quality product

Research Findings and Optimization Notes

  • Selectivity in alkylation is critical; non-selective methylation or ethylation leads to mixtures requiring extensive purification.
  • Using imine intermediates allows for better control of substitution patterns and reduces by-products.
  • Reduction steps with sodium borohydride are milder and safer compared to lithium aluminum hydride, improving safety profiles.
  • Reaction temperatures and molar ratios directly affect yields and purity; typical alkylation reactions are maintained below 25°C to avoid side reactions.
  • Solvent choice impacts reaction efficiency; polar aprotic solvents like DMF and NMP are preferred for alkylation, while toluene is used in ring-opening methods.

Summary Table of Key Reaction Conditions

Preparation Step Reagents/Conditions Temperature (°C) Solvent Notes
Alkylation of 3-(2-methylphenyl)piperazine Ethyl iodide, base (optional) 0–25 DMF or NMP Control to avoid dialkylation
Imine formation 2-methylbenzaldehyde + 2-chloroethylamine Room temp None or minimal Forms imine intermediate
Cyclization Ethyl-substituted haloamine Mild temp Suitable solvent Forms tetrahydropyrazine
Reduction Sodium borohydride Room temp Aqueous/alcoholic Converts to final piperazine
Ring-opening of styrene oxide Styrene oxide + N-ethyl-2-methylethanolamine 40–100 Toluene Ring-opening intermediate
Chlorination Thionyl chloride 0–45 Toluene Formation of chloro intermediate
Cyclization with p-toluenesulfonamide p-Toluenesulfonamide + NaOH in DMF 80 ± 5 DMF Formation of sulfonyl piperazine
Desulfonylation Concentrated HCl Ambient Aqueous Final product purification

This detailed synthesis overview for 1-Ethyl-3-(2-methylphenyl)piperazine integrates diverse preparation methodologies adapted from closely related phenylpiperazine compounds. The choice of method depends on desired purity, scale, and safety considerations. The imine formation followed by cyclization and reduction offers a promising balance of selectivity, yield, and industrial feasibility, while direct alkylation remains a simpler but less selective alternative. Ring-opening strategies provide high purity but involve more complex steps and reagents.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(2-methylphenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1-Ethyl-3-(2-methylphenyl)piperazine has several notable applications:

Chemistry

  • Intermediate in Synthesis: EMPP serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

Biology

  • Biological Activity Studies: Research indicates potential antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.
  • Mechanism of Action: EMPP may act as a GABA receptor agonist, influencing neurotransmission and potentially leading to therapeutic effects in neurological disorders.

Medicine

  • Pharmaceutical Development: Due to its structural similarity to known psychoactive compounds, EMPP is being explored for its potential as a medication targeting neurological conditions. It may exhibit serotonin–norepinephrine–dopamine releasing activity, which could be beneficial in treating mood disorders .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityEMPP demonstrated significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
Study 2NeuropharmacologyInvestigated the effects of EMPP on GABA receptors; results indicated a modulation of neurotransmitter release, supporting its role in neurological applications.
Study 3Synthesis OptimizationDeveloped a novel synthetic route for EMPP that improved yield by 30% compared to traditional methods .

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(2-methylphenyl)piperazine involves its interaction with specific molecular targets. For instance, it may act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This interaction can lead to hyperpolarization of nerve endings, resulting in various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Substitution Patterns and Receptor Affinity

  • Ortho-Substituted Phenylpiperazines :

    • The 2-methylphenyl group in 1-ethyl-3-(2-methylphenyl)piperazine contrasts with compounds like p-MPPI and p-MPPF (), which feature a 2-methoxyphenyl group. While the methyl group enhances hydrophobicity, the methoxy group in p-MPPI/p-MPPF introduces steric and electronic effects, improving 5-HT1A receptor antagonism (IC50 ~3–5 mg/kg for hypothermia inhibition) .
    • highlights that ortho substituents (e.g., methyl, acetyl) on the phenyl ring enhance 5-HT1A receptor binding. However, para-substituted analogs (e.g., chloro, nitro) reduce affinity, emphasizing the sensitivity of receptor interactions to substitution position .
  • Piperazine vs. Morpholine/Heterocycles :

    • Replacing piperazine with morpholine (as in ) reduces 5-HT1A affinity by >10-fold, underscoring piperazine’s role in forming critical hydrogen bonds with receptor residues .

Solubility and Pharmacokinetics

  • Spacer Effects: Compounds with ethylene spacers between piperazine and the core structure (e.g., quinolones in ) exhibit higher solubility (80 μM at pH 6.5) due to reduced basicity (pKa ~6–7). Introducing a benzyl group (e.g., compound 8b in ) restores solubility to 60–80 μM, suggesting structural modifications to improve drug-like properties .

Metabolic Stability

  • Oxidative Susceptibility: The piperazine ring is a known site for oxidative metabolism. shows that fluoroquinolones with piperazine moieties undergo MnO2-mediated dealkylation and hydroxylation. The ethyl and 2-methylphenyl groups in 1-ethyl-3-(2-methylphenyl)piperazine may slow oxidation compared to unsubstituted piperazines, enhancing metabolic stability .

Selectivity in Enzyme and Transporter Binding

  • Dopamine Transporter (DAT) :
    • Rigid piperazine analogs like compound 7 () show high DAT affinity (IC50 = 8.0 nM) and selectivity over serotonin transporters (SERT). The flexible ethyl and 2-methylphenyl groups in 1-ethyl-3-(2-methylphenyl)piperazine may reduce DAT specificity compared to constrained bicyclic systems .
  • PARP-1 Inhibition: Piperazine-substituted naphthoquinones () exhibit PARP-1 selectivity due to optimized hydrogen bonding. The 2-methylphenyl group in the target compound may similarly enhance selectivity if paired with a suitable core structure .

Data Tables

Table 1: Substituent Effects on 5-HT1A Receptor Binding

Compound Substituent Position Affinity (IC50/Ki) Selectivity (vs. 5-HT2A) Reference
1-Ethyl-3-(2-methylphenyl) Ortho (methyl) Not reported Not reported
p-MPPI Ortho (methoxy) ID50 = 5 mg/kg High (antagonist)
Compound 3d () Ortho (acetyl) Subnanomolar >100-fold

Table 2: Solubility and pKa of Piperazine Derivatives

Compound Spacer Solubility (μM, pH 6.5) pKa (Piperazine N) Reference
1-Ethyl-3-(2-methylphenyl) None <20 ~3.8
Quinolone 8ac () Ethylene 80 6–7
Quinolone 8b () Benzyl 60–80 ~5.0

Table 3: Oxidation Rates of Piperazine Moieties

Compound Oxidizing Agent Major Metabolites Half-Life (h) Reference
Ciprofloxacin () δ-MnO2 Dealkylated, hydroxylated <1
1-Ethyl-3-(2-methylphenyl) Predicted: Stable under mild MnO2 >2 (estimated)

Biological Activity

1-Ethyl-3-(2-methylphenyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and its effects on various biological systems.

Chemical and Structural Properties

  • Molecular Formula : C12H18N2
  • Molecular Weight : Approximately 190.29 g/mol
  • Structure : The compound features an ethyl group and a 2-methylphenyl substituent attached to the piperazine ring, which may influence its binding affinity and biological activity compared to other piperazine derivatives.

1-Ethyl-3-(2-methylphenyl)piperazine primarily acts as a GABA receptor agonist . The GABAergic pathway is crucial for inhibitory signaling in the central nervous system, and modulation of this pathway can lead to various physiological effects:

  • GABA Receptor Binding : The compound enhances GABA's inhibitory effects, potentially resulting in reduced anxiety, muscle relaxation, and sedation.
  • Cellular Effects : It influences cell signaling pathways, gene expression, and cellular metabolism. These interactions often involve hydrogen bonding and hydrophobic interactions with target biomolecules.

Pharmacokinetics

Upon administration, 1-Ethyl-3-(2-methylphenyl)piperazine undergoes partial oxidation and elimination as an unchanged compound. Its pharmacokinetic profile suggests that it can effectively reach systemic circulation and exert its biological effects.

Antimicrobial Properties

Recent studies have indicated that certain piperazine derivatives exhibit antimicrobial activity. Although specific data on 1-Ethyl-3-(2-methylphenyl)piperazine is limited, related compounds have shown promising results against various pathogens. For instance:

CompoundActivityMIC (mg/mL)Target Organisms
Compound AAntibacterial0.0039 - 0.025S. aureus, E. coli
Compound BAntifungal3.125 - 100C. albicans

These findings suggest potential applications for 1-Ethyl-3-(2-methylphenyl)piperazine in treating infections .

Cytotoxicity Studies

In vitro studies involving similar piperazine derivatives have demonstrated cytotoxic effects on cancer cell lines such as U-87 MG (glioblastoma) and MDA-MB-231 (breast cancer). For instance:

  • Compound 7c : Showed a significant reduction in cell viability at concentrations as low as 100 μg/mL, indicating its potential as an anticancer agent .

Case Studies

  • Study on GABAergic Activity : A study investigated the effects of various piperazine derivatives on GABA receptor modulation. Results indicated that compounds similar to 1-Ethyl-3-(2-methylphenyl)piperazine significantly enhanced GABAergic signaling, leading to observable anxiolytic effects in animal models.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of piperazine derivatives, revealing that modifications to the phenyl ring could enhance antibacterial activity against strains like E. coli and S. aureus.

Q & A

Q. What are the common synthetic routes for 1-Ethyl-3-(2-methylphenyl)piperazine?

A widely used method involves click chemistry for triazole formation. For example, a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed:

  • Procedure : React 1-(2-methylphenyl)piperazine derivatives with propargyl bromide to form an alkyne intermediate. Treat this with azidobenzene derivatives in a H2O:DCM (1:2) solvent system using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) as catalysts. Monitor progress via TLC (hexane:ethyl acetate, 1:2) and purify via silica gel chromatography .
  • Yield optimization : Adjust stoichiometry (1.2 equiv. azide) and reaction time (2–4 hours) to improve efficiency.

Q. How is structural characterization performed for this compound?

Characterization relies on spectroscopic and chromatographic methods :

  • NMR/FT-IR : Confirm substitution patterns (e.g., ethyl and 2-methylphenyl groups) via proton/carbon shifts and functional group vibrations.
  • Mass spectrometry : Validate molecular weight using high-resolution ESI-MS (e.g., calculated [M+H]+ for derivatives in the range of 315–365 g/mol) .
  • Chromatography : Use TLC (hexane:ethyl acetate) and HPLC to assess purity (>95%) .

Q. What safety protocols are recommended for handling this compound?

  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust .
  • First aid : For skin contact, rinse with water for 15 minutes; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Structural modifications : Introduce substituents (e.g., nitro, trifluoromethyl) at the phenyl or piperazine ring to evaluate effects on bioactivity. For example, 4-nitrobenzyl or 3-trifluoromethylphenyl groups enhance antimicrobial activity .
  • In vitro assays : Test derivatives against bacterial (e.g., S. aureus, E. coli) and fungal strains (C. albicans) using MIC assays. Compare results to baseline activity of the parent compound .

Q. What computational methods are used to predict receptor-binding interactions?

  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cancer-related kinases or bacterial enzymes). Use the PDB database for receptor structures.
  • Parameters : Set grid boxes to cover active sites, apply Lamarckian genetic algorithms, and validate with RMSD clustering (<2.0 Å) .

Q. How can contradictions in biological activity data be resolved?

  • Statistical analysis : Apply ANOVA to compare replicate experiments. Use dose-response curves (IC₅₀/EC₅₀) to confirm potency trends.
  • Mechanistic studies : Perform time-kill assays or transcriptomic profiling to identify off-target effects. For example, conflicting cytotoxicity data may arise from differential cell line sensitivity (e.g., HeLa vs. MCF-7) .

Q. What strategies optimize reaction conditions for scale-up synthesis?

  • DoE (Design of Experiments) : Vary temperature (RT vs. 50°C), solvent ratios (H2O:DCM), and catalyst loading (CuSO₄·5H₂O: 0.1–0.5 equiv.) to identify optimal conditions.
  • Workflow : Use continuous-flow reactors to enhance reproducibility and reduce reaction times .

Q. How are pharmacokinetic properties (e.g., solubility, bioavailability) assessed?

  • In silico tools : Predict logP and aqueous solubility using SwissADME or ChemAxon. For example, derivatives with CLogP <3.5 show better GI absorption .
  • In vitro assays : Perform shake-flask solubility tests (PBS, pH 7.4) and Caco-2 cell permeability assays to estimate oral bioavailability .

Q. What analytical techniques validate metabolic stability?

  • LC-MS/MS : Incubate the compound with liver microsomes (human/rat) and quantify parent compound degradation over time. Monitor metabolites like hydroxylated or N-dealkylated products .
  • CYP inhibition assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates to assess drug-drug interaction risks .

Q. How are synthetic intermediates characterized for metabolic pathway analysis?

  • Stable isotope labeling : Synthesize deuterated analogs (e.g., CD₃-substituted ethyl groups) to track metabolic transformations via MS/MS fragmentation .
  • In vivo studies : Administer radiolabeled (¹⁴C) compound to rodents and analyze urine/plasma for glucuronide or sulfate conjugates .

Notes

  • Methodological Rigor : Emphasis on reproducibility (e.g., NIST-validated GC/MS protocols ).
  • Advanced Tools : DFT calculations (e.g., Gaussian 16) for electronic structure analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-3-(2-methylphenyl)piperazine
Reactant of Route 2
1-Ethyl-3-(2-methylphenyl)piperazine

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